molecular formula C9H11B B1360270 1-Bromo-3-isopropylbenzene CAS No. 5433-01-2

1-Bromo-3-isopropylbenzene

Cat. No.: B1360270
CAS No.: 5433-01-2
M. Wt: 199.09 g/mol
InChI Key: GBSGGFCCQZUXNB-UHFFFAOYSA-N
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Description

1-Bromo-3-isopropylbenzene is a useful research compound. Its molecular formula is C9H11Br and its molecular weight is 199.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29089. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-isopropylbenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound undergoes a process known as electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway. This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, in this case, the bromine atom .

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine or feces .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring. This can lead to the creation of a variety of new organic compounds with potential applications in pharmaceuticals, materials science, and other fields .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances can affect the rate and outcome of the reaction. The temperature and pH of the environment can also impact the reaction kinetics .

Biochemical Analysis

Biochemical Properties

1-Bromo-3-isopropylbenzene plays a role in biochemical reactions primarily as a substrate or intermediate in organic synthesis. It can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom, which is an electron-withdrawing group. This compound can interact with enzymes and proteins that facilitate such reactions. For instance, it may be involved in reactions catalyzed by cytochrome P450 enzymes, which are known for their role in the metabolism of various organic compounds. The interactions between this compound and these enzymes typically involve the formation of transient complexes, leading to the activation or deactivation of the compound .

Cellular Effects

This compound can influence various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects can ultimately influence cellular metabolism, including the rates of anabolic and catabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. At the molecular level, the compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the transcriptional or translational machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to determine the appropriate dosage range to minimize adverse effects while maximizing the compound’s potential benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound can also interact with cofactors and other metabolic enzymes, influencing metabolic flux and metabolite levels. For example, it may affect the levels of reactive oxygen species (ROS) and other intermediates involved in oxidative stress responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can be distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles. The localization and accumulation of this compound can influence its biological activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

1-bromo-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSGGFCCQZUXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202698
Record name Benzene, 1-bromo-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5433-01-2
Record name Benzene, 1-bromo-3-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005433012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5433-01-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29089
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-bromo-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3-isopropylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 1000 ml of 96% ethanol and 94 ml of 98% H2SO4, 117 g (0.55 mol) of 2-bromo-4-isopropylaniline was added, while vigorously stirring, at −5° C. over 15 min. Then, a solution of 63 g of NaNO2 in 125 ml of water was added at this temperature over 1 h, and the resulting mixture was stirred for about 30 min longer. Then, 12 g of copper powder was added. The reaction mixture was refluxed for 4 h and then filtered through a glass frit (G3). The filtrate was poured into 2500 cm3 of cold water. The organic product was extracted with 4×400 ml of dichloromethane. The combined extract was dried over K2CO3 and evaporated to dryness. Fractional distillation gave the title product, b.p. 64-67° C./3 mm Hg. Yield 117.4 g (75%) of yellowish oil.
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1000 mL
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94 mL
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117 g
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63 g
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125 mL
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solvent
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copper
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12 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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[Cu]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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